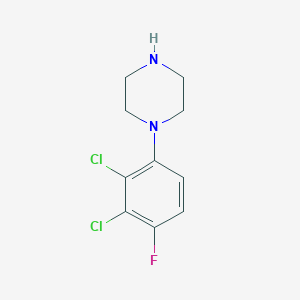
Baquiloprim-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baquiloprim-2,4-dione is a diaminopyrimidine derivative known for its antibacterial properties. It acts as a dihydrofolate-reductase inhibitor and is often used in combination with sulphonamides to enhance its efficacy . The compound is widely used in veterinary medicine to treat various infections in cattle and swine .
Preparation Methods
The synthesis of Baquiloprim-2,4-dione typically starts with m-toluidine as the initial raw material. The process involves a Skraup reaction, followed by nitration and nitroreduction steps . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Baquiloprim-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Baquiloprim-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a reference material in various chemical analyses.
Biology: The compound is studied for its effects on bacterial growth and metabolism.
Industry: This compound is used in the production of antibacterial agents and other pharmaceuticals.
Mechanism of Action
Baquiloprim-2,4-dione exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the production of nucleotides, thereby hindering bacterial DNA synthesis and cell division . The compound acts synergistically with sulphonamides, enhancing its antibacterial efficacy .
Comparison with Similar Compounds
Baquiloprim-2,4-dione is unique due to its high oral bioavailability and slow elimination from the body . Similar compounds include:
Trimethoprim: Another diaminopyrimidine derivative with a shorter half-life.
Pyrimethamine: Used primarily as an antimalarial agent.
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
5-[[8-(dimethylamino)-7-methylquinolin-5-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N4O2/c1-10-7-11(8-12-9-19-17(23)20-16(12)22)13-5-4-6-18-14(13)15(10)21(2)3/h4-7,9H,8H2,1-3H3,(H2,19,20,22,23) |
InChI Key |
FYDBQUJVGKGGPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CNC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


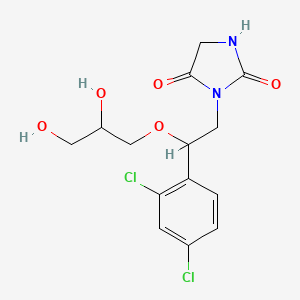
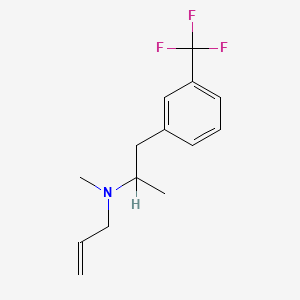

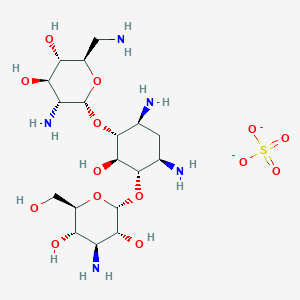

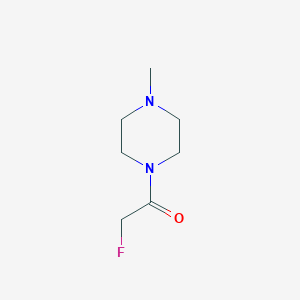
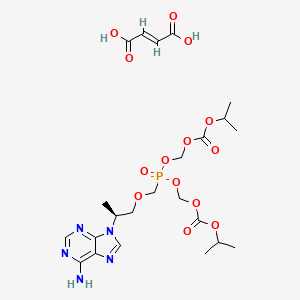
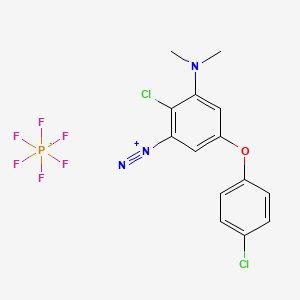
![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)
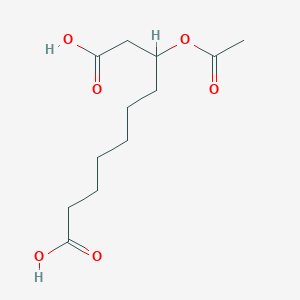
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)
